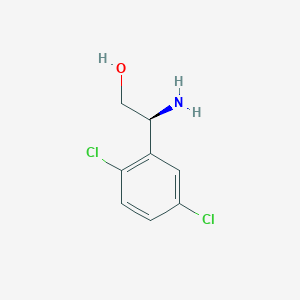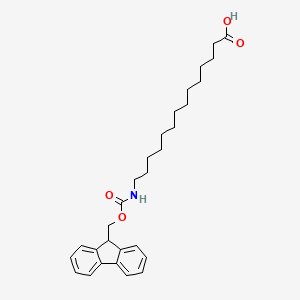
(R)-2-(o-Tolyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(o-Tolyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and ability to act as scaffolds for drug development. The ®-2-(o-Tolyl)pyrrolidine hydrochloride is particularly interesting due to its stereochemistry, which can influence its interaction with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(o-Tolyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the o-tolyl group, which is an aromatic ring with a methyl substituent at the ortho position.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction. This can be achieved by reacting the o-tolyl group with a suitable amine precursor under acidic conditions.
Chirality Introduction: The introduction of chirality is achieved through the use of chiral catalysts or chiral starting materials. This ensures that the final product is the ®-enantiomer.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-(o-Tolyl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for the initial synthesis and cyclization steps.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(o-Tolyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidine ring to a more saturated form.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products
Oxidation: N-oxides of ®-2-(o-Tolyl)pyrrolidine hydrochloride.
Reduction: More saturated pyrrolidine derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
®-2-(o-Tolyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-2-(o-Tolyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s chirality plays a crucial role in its binding affinity and selectivity. The ®-enantiomer may exhibit different pharmacological effects compared to the (S)-enantiomer due to its unique spatial orientation, which influences its interaction with enantioselective proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring without any substituents.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Uniqueness
®-2-(o-Tolyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the o-tolyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in drug discovery and development. Its ability to interact selectively with biological targets sets it apart from other pyrrolidine derivatives.
Propiedades
IUPAC Name |
(2R)-2-(2-methylphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-5-2-3-6-10(9)11-7-4-8-12-11;/h2-3,5-6,11-12H,4,7-8H2,1H3;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRKKCHTNWTYLS-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)


![3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B6335439.png)





![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B6335475.png)


